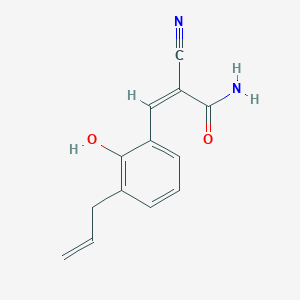

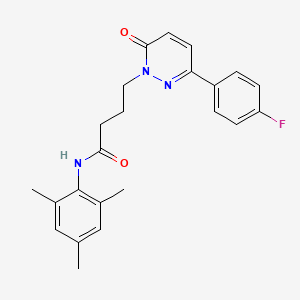

![molecular formula C21H17ClN4O2 B2542021 N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941920-36-1](/img/structure/B2542021.png)

N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide" is a structurally complex molecule that appears to be related to the family of acetamides, which are characterized by the presence of an acetyl (CH3CON-) group attached to an amine (NH2). While the specific compound is not directly studied in the provided papers, these papers do investigate similar compounds, which can offer insights into the potential properties and behaviors of the compound of interest.

Synthesis Analysis

The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves a coupling reaction, as described in the second paper. The product is then crystallized using a mixture of toluene and methanol . This suggests that the synthesis of the compound might also involve a coupling reaction followed by crystallization, potentially using similar solvents or methodologies.

Molecular Structure Analysis

The molecular structure of related acetamides has been investigated using various techniques, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy. The geometrical parameters obtained from these studies are in agreement with theoretical calculations performed using software such as Gaussian09, which employs methods like Hartree-Fock (HF) and density functional theory (DFT) . These techniques could be applied to determine the molecular structure of the compound .

Chemical Reactions Analysis

Although the provided papers do not detail specific chemical reactions involving the compound of interest, they do discuss the stability of molecules arising from hyper-conjugative interactions and charge delocalization, analyzed using natural bond orbital (NBO) analysis . This information could be relevant when considering the reactivity and potential chemical reactions of "N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using a variety of techniques. The crystal structure is determined by single-crystal X-ray diffraction, and the presence of intramolecular and intermolecular hydrogen bonds has been noted, which contribute to the stability and packing of the molecules in the crystal lattice . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are analyzed to understand the charge transfer within the molecule, which is crucial for applications in nonlinear optics . These methods and findings could be extrapolated to predict the properties of the compound .

Scientific Research Applications

Synthesis and Biological Studies

N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, due to its complex chemical structure, has been explored for various synthetic pathways and biological activities. Research into compounds with similar structural features has demonstrated their potential in antimicrobial and anti-inflammatory applications.

- Antimicrobial and Anti-inflammatory Agents : Compounds with structures analogous to N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. For instance, novel selenolo[2,3-c]pyrazole compounds showed significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as remarkable antifungal activity, particularly against Candida albicans. Some derivatives also demonstrated high anti-inflammatory activity in a carrageenan-induced rat paw edema assay, comparing favorably with indomethacin (Zaki, El-Ossaily, & Geies, 2016).

Synthesis and Chemical Modifications

Heterocyclic Ring Synthesis : The compound's framework facilitates the synthesis of other heterocyclic rings, such as pyrimidine, imidazopyrimidine, and thiadiazinopyrimidine, fused to similar moieties. These synthesized compounds and their derivatives, characterized by various spectral analyses, highlight the compound's versatility as a precursor in creating a broad range of heterocyclic compounds with potential biological activities (Tsizorik et al., 2018).

Antioxidant Activities : Derivatives of N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide have been investigated for their in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. Some compounds exhibit notable DPPH radical scavenging activity, suggesting potential applications in managing oxidative stress-related disorders (Nayak et al., 2014).

properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O2/c1-14-7-8-16(22)11-17(14)23-20(27)13-25-9-10-26-19(21(25)28)12-18(24-26)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQISCTQPKMZCTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

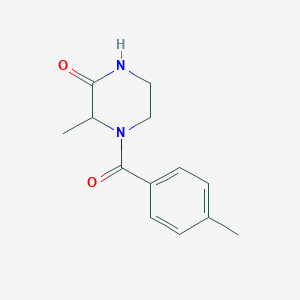

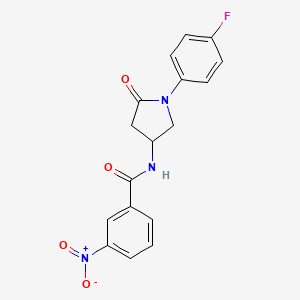

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2541944.png)

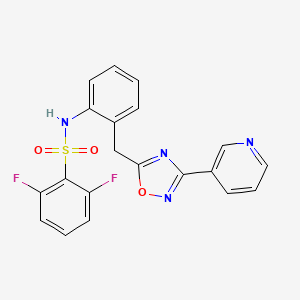

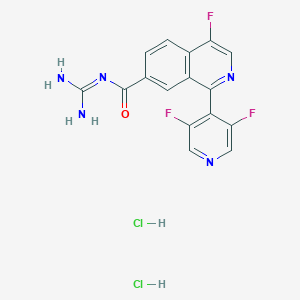

![8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2541945.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide](/img/structure/B2541947.png)

![4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2541949.png)

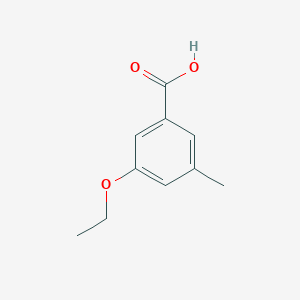

![3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2541952.png)

![Ethyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2541957.png)

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2541961.png)